5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one
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Overview
Description
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a chemical compound with the linear formula C10H11NO2 . It has a molecular weight of 177.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,3-dihydro-1,5-benzoxazepine derivatives, which are similar to the compound , has been discussed in various studies . The reaction is thought to proceed by the abstraction of a proton from the amine by the methoxide produced from methanol, followed by the attack of carbonyl carbon by the lone pairs on the nitrogen atoms, leading to the formation of a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one are not detailed in the sources retrieved, the compound is likely to participate in reactions typical of benzoxazepines .Scientific Research Applications
Anticonvulsant Potential
Benzoxazepine derivatives, including 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one, have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds were compared with standard anticonvulsant drugs, showing promising results (Bajaj, Kumar, & Archana, 2004).
Neuroprotective Effect
Research has shown that certain 1,4-benzoxazepine derivatives act as selective 5-HT1A receptor agonists with significant neuroprotective activity. This includes their effectiveness in models of cerebral anti-ischemia (Kamei et al., 2006).
Antimicrobial Activities
Novel 1,2,4-Triazole derivatives, including those related to the benzoxazepine structure, have been synthesized and demonstrated to possess antimicrobial properties. This indicates a potential application in combating microbial infections (Bektaş et al., 2007).
Synthesis and Chemical Properties
Studies have been conducted on the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. This demonstrates the feasibility of a synthetic concept for generating larger sets of screening compounds, thereby broadening the scope of chemical research (Carreras, Scherkenbeck, & Paulitz, 2005).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-8-4-2-3-5-9(8)13-6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFLPNFNQMDCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one | |
CAS RN |
883815-95-0 |
Source
|
Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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